molecular formula C8H11ClIN3O B164257 N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride CAS No. 136831-51-1

N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride

Cat. No. B164257
M. Wt: 327.55 g/mol
InChI Key: SKKPLCGKYCICPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride, also known as A-84543, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the pyridinecarboxamide family and has shown promise in several areas of research. In

Mechanism Of Action

The mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and have been implicated in several physiological processes, including pain management and inflammation. By acting as a selective agonist of CB2 receptors, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be able to modulate these physiological processes and reduce pain and inflammation.

Biochemical And Physiological Effects

N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to have several biochemical and physiological effects. In animal models, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce pain sensitivity and inflammation. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are believed to be mediated through the activation of CB2 receptors.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its selectivity for CB2 receptors. This selectivity allows researchers to study the effects of CB2 receptor activation without interfering with other physiological processes. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to be effective in reducing pain sensitivity and inflammation in animal models, making it a useful tool for studying these processes.
One limitation of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its limited availability. N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not widely available and can be difficult to synthesize. Additionally, the effects of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be species-specific, meaning that results obtained in animal models may not translate to humans.

Future Directions

There are several future directions for research on N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. One area of research is the development of more efficient synthesis methods for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. This would make the compound more widely available and facilitate further research.
Another area of research is the exploration of the potential therapeutic uses of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise in the treatment of pain and addiction in animal models, further research is needed to determine its efficacy in humans.
Finally, research is needed to further elucidate the mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While it is believed to act as a selective agonist of CB2 receptors, the exact mechanism of action is not fully understood. Further research in this area could lead to the development of more effective therapies for pain and inflammation.

Synthesis Methods

The synthesis method for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride involves several steps, including the reaction of 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the desired product, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide. This product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride.

Scientific Research Applications

N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in several scientific research applications. One area of research where N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise is in the field of pain management. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has analgesic properties and can reduce pain sensitivity in animal models. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in the treatment of addiction. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride can reduce drug-seeking behavior in animal models of addiction.

properties

CAS RN

136831-51-1

Product Name

N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride

Molecular Formula

C8H11ClIN3O

Molecular Weight

327.55 g/mol

IUPAC Name

N-(2-aminoethyl)-5-iodopyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H10IN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H

InChI Key

SKKPLCGKYCICPR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1I)C(=O)NCCN.Cl

Canonical SMILES

C1=CC(=NC=C1I)C(=O)NCCN.Cl

synonyms

N-(2-aminoethyl)-5-iodo-2-pyridinecarboxamide
Ro 43-0463
Ro-43-0463

Origin of Product

United States

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